2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a chloro group, a methyl group, and an indole moiety attached to a benzenecarbonitrile structure.
Preparation Methods
The synthesis of 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and 3-methylindole as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable base, such as potassium carbonate, is used to deprotonate the indole nitrogen, making it more nucleophilic.
Coupling Reaction: The deprotonated 3-methylindole is then reacted with 2-chlorobenzonitrile in the presence of a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine.
Chemical Reactions Analysis
2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Scientific Research Applications
2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile can be compared with other indole derivatives:
Properties
IUPAC Name |
2-chloro-6-(3-methylindol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c1-11-10-19(15-7-3-2-5-12(11)15)16-8-4-6-14(17)13(16)9-18/h2-8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIOEGHWBDCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.